molecular formula C14H19FN2O B5432946 N-(2-fluorophenyl)-2-(4-methylpiperidin-1-yl)acetamide

N-(2-fluorophenyl)-2-(4-methylpiperidin-1-yl)acetamide

Cat. No.: B5432946
M. Wt: 250.31 g/mol
InChI Key: RGIPPWGFWFHQGU-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(4-methylpiperidin-1-yl)acetamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a fluorophenyl group and a methylpiperidinyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-(4-methylpiperidin-1-yl)acetamide typically involves the reaction of 2-fluoroaniline with 4-methylpiperidine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for further applications in research and development.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-(4-methylpiperidin-1-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

N-(2-fluorophenyl)-2-(4-methylpiperidin-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(4-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets in biological systems. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, while the piperidinyl group modulates its pharmacokinetic properties. The compound may exert its effects through pathways involving signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide
  • N-(2-bromophenyl)-2-(4-methylpiperidin-1-yl)acetamide
  • N-(2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide

Uniqueness

N-(2-fluorophenyl)-2-(4-methylpiperidin-1-yl)acetamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(4-methylpiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O/c1-11-6-8-17(9-7-11)10-14(18)16-13-5-3-2-4-12(13)15/h2-5,11H,6-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGIPPWGFWFHQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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